((Vinylsulfonyl)methylene)dibenzene
Description
Properties
IUPAC Name |
[ethenylsulfonyl(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXRBGKSAQVDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonanilide Precursor Synthesis
The synthesis of this compound begins with the preparation of sulfonanilide precursors. A widely adopted method involves the reaction of aniline derivatives with 2-chloroethane-1-sulfonyl chloride under basic conditions. For example, N-phenylethenesulfonamide is synthesized by treating aniline with triethylamine (3 equivalents) in dichloromethane at 0°C, followed by dropwise addition of vinylsulfonyl chloride. The reaction mixture is stirred for 24 hours, yielding the sulfonanilide after aqueous workup and column chromatography (30–50% ethyl acetate/hexane).
Critical parameters include:
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Temperature control : Reactions initiated at 0°C prevent side reactions such as sulfonyl chloride hydrolysis.
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Solvent selection : Dichloromethane ensures high solubility of both aniline and sulfonyl chloride.
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Purification : Silica gel chromatography is essential to isolate the sulfonanilide from unreacted aniline and oligomeric byproducts.
Methylation of Sulfonanilides
Methylation introduces steric and electronic modifications to the sulfonanilide framework. In a representative procedure, N-methyl-N-phenylethenesulfonamide is prepared by treating N-phenylethenesulfonamide with methyl iodide (2 equivalents) and potassium carbonate (2 equivalents) in DMF at room temperature. The reaction completes within 3 hours, and the product is isolated via dichloromethane extraction and chromatography.
Key observations:
Sulfone Formation via Thiol-Ene Coupling
The central step in this compound synthesis is the coupling of a vinylsulfonyl group with a methylene-bridged benzene derivative. A cobalt-catalyzed hydrofunctionalization strategy is employed, leveraging metal-hydride hydrogen atom transfer (MHAT) to activate the vinylsulfonyl moiety.
General Procedure 3 (GP3) :
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Reagents : 2-mercaptoethan-1-ol (1 equivalent), sodium ethanolate (2 equivalents), and this compound precursor.
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Conditions : The reaction proceeds in degassed 1,2-dichloroethane/tert-butanol at 80°C for 12 hours.
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Workup : The crude product is purified via column chromatography (30% ethyl acetate/hexane), yielding the sulfone in 30–45% isolated yield.
Mechanistic Insights :
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Cobalt hydride intermediates facilitate radical addition to the vinylsulfonyl group.
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Deuterium-labeling studies confirm a non-intramolecular pathway, with hydrogen exchange occurring via solvent-mediated processes.
Optimization of Reaction Conditions
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| -OCH₃ | 45 | 12 |
| -Br | 38 | 14 |
| -CH₃ | 50 | 10 |
Data sourced from deuterium crossover experiments and isolated yields.
Solvent and Additive Effects
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Binary solvent systems : 1,2-Dichloroethane/tert-butanol (4:1) enhances cobalt hydride stability while suppressing premature hydrogen transfer.
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Silane additives : Triethylsilane (1 equivalent) accelerates hydride transfer, reducing reaction times by 20%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H and 13C NMR spectra provide definitive evidence for this compound structure. Key signals include:
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Vinyl protons : Doublets of doublets at δ 6.49–6.59 ppm (J = 9.8–10.4 Hz) and δ 6.22–6.37 ppm (J = 16.2–16.9 Hz).
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Methylene bridge : Singlet at δ 3.25–3.80 ppm for N-methyl derivatives.
Table 2: Representative 1H NMR Data
| Compound | δ (ppm) | Multiplicity |
|---|---|---|
| N-Methyl-N-phenylethenesulfonamide | 3.25 | Singlet |
| This compound | 6.31 | Doublet |
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular ion peaks matching theoretical values. For example, N-(4-methoxyphenyl)ethenesulfonamide exhibits [M+H]+ at m/z 228.0695 (calculated: 228.0693).
Challenges and Limitations
Byproduct Formation
Scalability Issues
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Column chromatography : Bulk purification becomes impractical at >10 g scales, prompting exploration of recrystallization alternatives.
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Catalyst loading : Cobalt concentrations below 5 mol% result in incomplete conversion.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: ((Vinylsulfonyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the vinylsulfonyl group can yield sulfonyl hydrides.
Substitution: The methylene bridge can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl hydrides.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: ((Vinylsulfonyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it useful in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ((Vinylsulfonyl)methylene)dibenzene involves its interaction with molecular targets through its vinylsulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The methylene bridge and benzene rings provide structural stability and influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Functional Groups
The compound is compared to derivatives with alternative bridging groups or substituents (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Electronic Effects : The vinylsulfonyl group in the target compound is strongly electron-withdrawing, enhancing reactivity in cross-linking reactions compared to electron-donating groups like isopropoxy or neutral oxygen bridges .
- Synthetic Yield : Sulfone derivatives such as ((Allylsulfonyl)methyl)benzene are synthesized in high yields (~70–73%) via Grignard reactions, suggesting feasible routes for the target compound .
- Physical State : Sulfonyl-containing analogues (e.g., ((Allylsulfonyl)methyl)benzene) are typically solids with defined melting points, whereas ether-linked derivatives (e.g., OBMDB) may exhibit lower thermal stability .
Cross-Linking Efficiency
Vinylsulfonyl groups are pivotal in forming covalent bonds with nucleophiles (e.g., thiols or amines) in polymer matrices. For example, N,N′-trimethylene-bis[2-(vinylsulfonyl)-acetamide] cross-links polyvinyl alcohol (PVA), improving water resistance and mechanical stability . Compared to oxygen-bridged compounds like OBMDB, the sulfonyl group provides stronger intermolecular interactions, reducing solubility in aqueous environments .
Catalytic Behavior
While ethers like ((4-isopropoxyphenyl)methylene)dibenzene are used in acid-catalyzed reactions , sulfonyl derivatives may participate in Michael addition or radical-mediated processes due to their electron-deficient vinyl group.
Spectroscopic Distinctions
- NMR Spectroscopy : The vinylsulfonyl group introduces deshielded protons near the sulfonyl moiety (δ ~6.0–7.0 ppm for vinyl protons) and distinct carbon shifts (δ ~130–140 ppm for SO₂ adjacent carbons) .
- IR Spectroscopy : Strong S=O stretches (~1150–1350 cm⁻¹) differentiate sulfonyl compounds from ethers (C-O-C ~1050–1250 cm⁻¹) .
Thermal and Mechanical Stability
Sulfonyl-containing compounds generally exhibit higher thermal stability than ethers. For instance, cross-linked PVA with vinylsulfonyl groups shows ≤0.4% weight loss in hot water, outperforming physically entangled polymers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ((vinylsulfonyl)methylene)dibenzene, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromodiphenylmethane derivatives can react with vinylsulfonyl reagents under basic conditions. Intermediates are purified using column chromatography (e.g., petroleum ether:ethyl acetate gradients) and characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include vinylsulfonyl proton resonances (δ ~6.5–7.5 ppm) and methylene bridge signals (δ ~4.0–5.0 ppm) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodological Answer : -NMR is critical for identifying the vinylsulfonyl group (doublet splitting patterns due to adjacent protons) and the methylene bridge (singlet or multiplet depending on symmetry). FTIR confirms sulfonyl groups (S=O stretching at ~1150–1300 cm). HRMS provides exact mass verification (e.g., [M+Na]+ peaks). Discrepancies in splitting patterns or unexpected adducts may indicate impurities or isomerization .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The compound is sensitive to moisture and light due to the sulfonyl group. Stability tests should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Storage in anhydrous solvents (e.g., dichloromethane) under inert gas.
- Monitoring via -NMR over 48 hours to detect degradation byproducts like sulfonic acids .
Advanced Research Questions
Q. How can reaction parameters be optimized for catalytic applications of this compound in cross-coupling reactions?
- Methodological Answer : Design experiments using response surface methodology (RSM) to evaluate temperature, catalyst loading, and solvent effects. For example, in hydroconversion studies, increasing reaction temperature (80–120°C) and hydrogen pressure (2–5 MPa) enhances conversion rates. Use GC-MS or -NMR to quantify product yields and byproducts. Conflicting data on selectivity may arise from competing pathways (e.g., over-reduction of the vinyl group) .
Q. What computational methods are suitable for predicting the reactivity of this compound in radical-mediated transformations?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the methylene bridge and sulfonyl group. Compare with experimental EPR data to validate radical intermediates. Contradictions between predicted and observed reaction pathways may indicate solvent effects or unaccounted transition states .
Q. How does this compound perform as a model compound for studying lignite-related catalytic mechanisms?
- Methodological Answer : Use it as a proxy for oxygen-containing bridged linkages in lignite. In hydroconversion experiments, track cleavage products (e.g., benzene derivatives) via GC-MS. Key parameters:
Q. What strategies resolve contradictions in adsorption efficiency data when using this compound-functionalized adsorbents?
- Methodological Answer : Apply machine learning (e.g., LS-SVM or ANN) to model adsorption isotherms. Variables include pH, surface area, and sulfonyl group density. Validate with BET surface analysis and XPS to confirm functionalization. Inconsistent data may arise from pore-blocking or incomplete sulfonation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
